(R)-Amino(4-ethoxyphenyl)methanol hcl
Overview
Description
“®-Amino(4-ethoxyphenyl)methanol hcl” is a chemical compound with a molecular weight of 152.19 . It is also known as (4-Ethoxyphenyl)methanol . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 . This indicates that the compound has a molecular structure with 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 2.21, indicating its lipophilicity .Scientific Research Applications
1. Chemical Intermediates and Synthesis
(R)-Amino(4-ethoxyphenyl)methanol HCl and its derivatives play a significant role as intermediates in various chemical syntheses. For instance, they have been involved in the epimerization of ritodrine, leading to the formation of threo enantiomers through specific intermediates (Sill, Housmyer, & Gibboney, 1987). Additionally, derivatives of (R)-Amino(4-ethoxyphenyl)methanol HCl have been synthesized for use in asymmetric syntheses, such as the creation of α-hydroxy esters (Jung, Ho, & Kim, 2000).
2. Material Science and Corrosion Inhibition
Compounds related to (R)-Amino(4-ethoxyphenyl)methanol HCl have shown effectiveness in material science, particularly in corrosion inhibition. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound structurally similar to (R)-Amino(4-ethoxyphenyl)methanol HCl, has demonstrated significant inhibition of corrosion on mild steel in acidic environments (Bentiss et al., 2009).
3. Organic Chemistry and Reaction Studies
In organic chemistry, studies have been conducted on reactions involving (R)-Amino(4-ethoxyphenyl)methanol HCl or its analogs. These include exploring the reaction mechanisms and intermediates, such as in the study of the interaction between N-acetylcysteine and 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one (Lindqvist, Kenne, & Lindeke, 1991).
4. Analytical Chemistry and Derivatization Agents
In analytical chemistry, derivatives of (R)-Amino(4-ethoxyphenyl)methanol HCl have been used as derivatization agents. For example, 2-Amino-4,5-ethylenedioxyphenol, a compound related to (R)-Amino(4-ethoxyphenyl)methanol HCl, has been used as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Nohta et al., 1994).
5. Molecular Chemistry and Ligand Studies
Compounds structurally related to (R)-Amino(4-ethoxyphenyl)methanol HCl have been investigated in the context of molecular chemistry, particularly in ligand exchange reactions. For instance, studies on the ligand exchange reactions of certain complexes have shed light on the reactivity and bonding characteristics of these molecules (Klausmeyer et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-2-(4-ethoxyphenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULTGDNDSBSPV-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Amino(4-ethoxyphenyl)methanol hcl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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